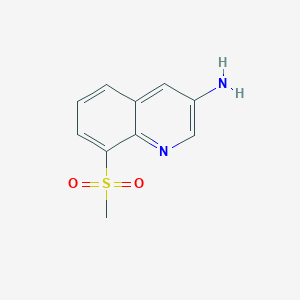

8-(Methylsulfonyl)quinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

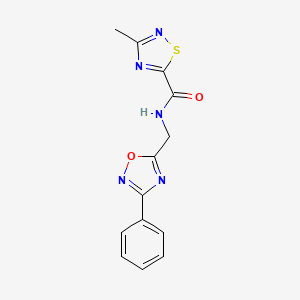

8-(Methylsulfonyl)quinolin-3-amine is a nitrogen-based heterocyclic aromatic compound . It is a valuable scaffold in organic synthesis and is considered a privileged structure in drug discovery programs due to its broad spectrum of bio-responses .

Synthesis Analysis

The synthesis of quinolin-8-amines, which includes this compound, can be achieved from N-propargyl aniline derivatives employing tin and indium chlorides . This involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methylsulfonyl group attached at the 8th position and an amine group at the 3rd position .Chemical Reactions Analysis

Quinolin-8-amines, including this compound, undergo various chemical reactions. For instance, they can be synthesized from α,β-unsaturated aldehydes and substituted anilines via Skraup and Doebner–Miller reactions .Physical and Chemical Properties Analysis

This compound has a molecular formula of C10H10N2O2S . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .科学的研究の応用

Crystal Structure Analysis

Quinolin-8-aminium toluene-4-sulfonate, a compound related to 8-(Methylsulfonyl)quinolin-3-amine, showcases unique crystal structure properties. Unlike other proton-transfer compounds of 8-aminoquinoline, the 8-amino group rather than the quinoline N atom is protonated. This alteration results in all H atoms of the aminium group engaging in intermolecular hydrogen-bonding interactions with sulfonate O-atom acceptors, forming a linear polymer structure. This insight highlights the compound's potential in material science for designing novel polymer structures with specific properties (Smith, Wermuth, & Healy, 2004).

Catalytic Applications

The efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those related to this compound, has been developed. Utilizing stable and safe sodium sulfinates as sulfide sources, this reaction generates environmentally benign byproducts. This method offers a less unpleasantly odorous and more environmentally friendly alternative to previous techniques, suggesting its application in green chemistry and organic synthesis for the development of novel compounds (Xia et al., 2016).

Amidation Reactions

Amidation reactions of 8-methylquinolines with azides, utilizing a cationic rhodium(III) complex, proceed efficiently to yield quinolin-8-ylmethanamine derivatives. This process occurs via C(sp³)-H bond activation under external oxidant-free conditions, indicating potential applications in the synthesis of complex organic compounds. The isolation and characterization of a catalytically competent five-membered rhodacycle reveal key intermediates in the catalytic cycle, offering insights into catalysis and synthetic strategies (Wang et al., 2014).

Antioxidant and Anti-inflammatory Activities

Research on novel polycyclic Pyrimido[4,5-b]quinolines, which share a core structure with this compound, demonstrates that some synthesized derivatives possess significant biological activities as anti-inflammatory and analgesic agents. Additionally, selective compounds among these derivatives have been screened for antioxidant properties, suggesting the compound's relevance in pharmaceutical research and drug development (El-Gazzar, Hafez, Abu‐Hashem, & Aly, 2009).

作用機序

Target of Action

8-(Methylsulfonyl)quinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . .

Mode of Action

Quinoline derivatives have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting cellular processes . The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Quinoline derivatives have been known to affect various biochemical pathways, depending on their specific targets The downstream effects of these interactions can include changes in cellular processes, leading to the observed biological activities

Result of Action

Quinoline derivatives have been known to exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Safety and Hazards

将来の方向性

Quinoline motifs, including 8-(Methylsulfonyl)quinolin-3-amine, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Future research could focus on developing greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .

特性

IUPAC Name |

8-methylsulfonylquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFSUTQDNLFSTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=CC(=CN=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butyl)-7-piperazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2745446.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2745455.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)